1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2ET1 > ES1 .
Biochemical Pathways
It is known that the compound is involved in the synthesis of blue-emissive phenanthroimidazole-functionalized target molecules .
Result of Action
It has been suggested that the compound contributes to the electroluminescent process in organic light-emitting diodes (oleds) .
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with N-methylmethanamine. The process can be initiated by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with suitable reagents under controlled conditions to yield the target compound.
Pharmacological Properties
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Antidepressant Activity : Compounds related to 2,3-dihydrobenzo[b][1,4]dioxins have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. For instance, derivatives have been tested in forced swimming tests (FST) and tail suspension tests (TST), demonstrating a decrease in immobility time, indicative of antidepressant-like effects .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These activities are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), where enzyme modulation can lead to therapeutic benefits .
Case Studies
A study focusing on the synthesis and biological evaluation of various benzoxazole/benzothiazole derivatives including those containing 2,3-dihydrobenzo[b][1,4]dioxin structures highlighted their potential as antidepressants. For example:
Compound | Receptor Affinity (Ki) | Effect in FST | Effect in TST |
---|---|---|---|
8g | 5-HT1A: 17 nM | Decreased immobility | Decreased immobility |
8h | 5-HT2A: 0.71 nM | Significant reduction | Significant reduction |
This data illustrates the promising role of these compounds in modulating serotonin receptors and their potential therapeutic implications .
Safety and Toxicology
The compound is classified as an irritant and should be handled with care in laboratory settings. Safety data sheets indicate necessary precautions during synthesis and handling to mitigate exposure risks .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRVQMJUPNRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397651 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-45-4 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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